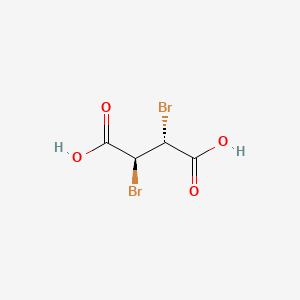

meso-2,3-Dibromosuccinic acid

Overview

Description

meso-2,3-Dibromosuccinic acid: is an organic compound with the molecular formula C4H4Br2O4 . It is a derivative of succinic acid, where two hydrogen atoms are replaced by bromine atoms. This compound is known for its use in organic synthesis and as a pharmaceutical intermediate .

Mechanism of Action

Target of Action

Meso-2,3-Dibromosuccinic acid is a chemical compound used in organic synthesis and as a pharmaceutical intermediate . .

Mode of Action

It’s important to note that the compound’s interaction with its targets would depend on the specific context of its use, such as the type of reaction it’s involved in or the type of pharmaceutical it’s used to synthesize .

Biochemical Pathways

As a reagent in organic synthesis, it likely participates in various reactions that lead to the formation of different products .

Pharmacokinetics

The compound is soluble in alcohol and ether, and slightly soluble in water and methenyl chloride . This suggests that its bioavailability could be influenced by these solvents.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific use. As a reagent in organic synthesis, its primary effect would be the formation of new chemical bonds and structures .

Action Environment

This compound should be used only outdoors or in a well-ventilated area to avoid breathing in dust, fume, gas, mist, spray, or vapors . It’s also recommended to avoid contact with skin and eyes, and to wear personal protective equipment . These precautions suggest that the compound’s action, efficacy, and stability could be influenced by environmental factors such as ventilation and protective measures.

Biochemical Analysis

Biochemical Properties

meso-2,3-Dibromosuccinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor for certain dehydrogenases, enzymes that are crucial in metabolic pathways. The interaction between this compound and these enzymes typically involves the formation of covalent bonds with the active sites of the enzymes, leading to inhibition of their catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism. Additionally, it can disrupt normal cell signaling pathways, potentially leading to apoptosis or programmed cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific biomolecule involved. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound can cause toxicity, leading to adverse effects such as liver damage and oxidative stress. Understanding these dosage effects is essential for determining the safe and effective use of the compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as succinate dehydrogenase, influencing metabolic flux and metabolite levels. The compound can also affect the levels of intermediates in the tricarboxylic acid (TCA) cycle, a central metabolic pathway in cells. These interactions highlight the importance of this compound in cellular metabolism and its potential impact on overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, this compound may be transported into cells via specific carrier proteins, affecting its intracellular concentration and activity. Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s biological effects .

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. These localization effects are essential for understanding the compound’s role in cellular physiology and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: meso-2,3-Dibromosuccinic acid can be synthesized by heating a suspension of fumaric or maleic acid in an aqueous solution containing 10-48% by weight of dissolved hydrobromic acid (HBr) at 50-90°C. Bromine is then introduced into the suspension while maintaining the temperature at 60-90°C. The molar ratio of acid to bromine is typically from 1:1 to 1:1.1 .

Industrial Production Methods: Industrial production methods for this compound involve similar processes, often optimized for larger scale production. The use of fumaric or maleic acid with bromine in an aqueous medium is common, with careful control of temperature and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: meso-2,3-Dibromosuccinic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.

Common Reagents and Conditions:

Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.

Major Products:

Substitution: Products include various halogenated derivatives.

Reduction: Products include succinic acid derivatives.

Oxidation: Products include higher oxidation state compounds like dibromo derivatives

Scientific Research Applications

meso-2,3-Dibromosuccinic acid has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Pharmaceuticals: It serves as a precursor for the synthesis of pharmaceutical agents.

Biological Studies: It is used in studies related to enzyme inhibition and metabolic pathways.

Industrial Applications: It is used in the production of polymers and other industrial chemicals

Comparison with Similar Compounds

- meso-2,3-Dimercaptosuccinic acid

- meso-2,3-Dimethylsuccinic acid

- meso-2,6-Diaminopimelic acid

Comparison: meso-2,3-Dibromosuccinic acid is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity. Compared to meso-2,3-Dimercaptosuccinic acid, which contains thiol groups, this compound is more reactive in halogenation reactions. meso-2,3-Dimethylsuccinic acid, on the other hand, lacks the halogen atoms, making it less reactive in substitution reactions .

Properties

IUPAC Name |

(2S,3R)-2,3-dibromobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10)/t1-,2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWGRXKOBIVTFA-XIXRPRMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)Br)(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]([C@@H](C(=O)O)Br)(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031404 | |

| Record name | meso-2,3-Dibromosuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-36-6, 1114-00-7 | |

| Record name | rel-(2R,3S)-2,3-Dibromobutanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromosuccinic acid, meso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | meso-2,3-Dibromosuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Meso-2,3-dibromosuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2,3-dibromosuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Dibrombernsteins�ure, meso- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIBROMOSUCCINIC ACID, MESO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2II9UGQ9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the crystal structure of meso-2,3-dibromosuccinic acid and how does it compare to similar compounds?

A1: this compound (C4H3BrO4) crystallizes in a structure isomorphous to chloromaleic acid []. This means they share the same crystal system and space group, indicating similar molecular packing arrangements. Within the crystal, two symmetry-independent O–H⋯O hydrogen bonds connect the molecules into layers parallel to the bc plane []. Interestingly, the molecule possesses two distinct carboxyl groups: one with delocalized C—O bonds lying almost coplanar with the olefinic bond plane (dihedral angle of 15.08°), and another with a localized C=O bond forming a 99.6° dihedral angle with the C=C bond plane [].

Q2: Can this compound be used to synthesize metal-organic frameworks, and if so, what are their potential applications?

A2: Yes, this compound (H2DBrS) can react with metal ions to create intriguing metal-organic frameworks (MOFs). For example, reacting it with CuCl2·2H2O and thiourea generates a one-dimensional supramolecular framework, [Cu2(TU)4 · (TAA)4]n []. This structure consists of infinite chains of copper ions bridged by thiourea molecules, surrounded by negatively charged hydrogen-bond tubes formed by 2-(2-imino-4-oxo-5-thiazolidinylidene)acetic anion (TAA) []. These MOFs demonstrate supramolecular selectivity, favoring the incorporation of specific isomers of TAA, as determined through quantum chemical calculations []. This selectivity makes them promising candidates for applications like separation, sensing, and catalysis.

Q3: How can this compound be employed in polymer chemistry?

A3: this compound can serve as a valuable building block in synthesizing complex polymers. Specifically, its derivative, this compound acetate/diethylene glycol, can be used as a macroinitiator in a combined atom transfer radical polymerization (ATRP) and living anionic polymerization strategy []. This approach has been successfully utilized to create an amphiphilic block copolymer with a three-dimensional, "E-shaped" architecture []. This methodology highlights the potential of this compound derivatives for crafting well-defined polymers with controlled architectures for advanced material applications.

Q4: Beyond copper, have complexes of this compound with other metals been explored?

A4: Yes, researchers have investigated complexes of this compound (H2DBrS) with other transition metals. Specifically, studies have explored its coordination chemistry with cobalt, resulting in the formation of new 1D metal-organic coordination polymers []. These investigations provide valuable insights into the versatility of H2DBrS as a ligand in coordination chemistry, expanding the potential applications of its metal complexes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1298798.png)

![5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298823.png)